[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid
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Overview
Description
[5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a boronic acid group attached to a fluorinated pyridine ring, which is further substituted with a piperidine moiety. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the pyridine ring.
Piperidine Substitution: Attachment of the piperidine group to the pyridine ring.
Boronic Acid Formation: Introduction of the boronic acid group.
One common method involves the Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with a boronic acid derivative in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The fluorine atom and piperidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Boronic Esters: Formed from oxidation reactions.
Boranes: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and imaging.
Medicine:
Drug Development: Investigated for its potential use in the development of new therapeutic agents, particularly in oncology and infectious diseases.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(piperidin-1-yl)pyridin-4-yl]boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The fluorine atom enhances the compound’s stability and bioavailability, while the piperidine group contributes to its binding affinity and selectivity.
Comparison with Similar Compounds
- 4-Pyridinylboronic acid: Lacks the fluorine and piperidine groups, making it less versatile in certain reactions.
- 5-Fluoro-2-(piperidin-1-yl)pyridine-4-boronic acid pinacol ester: A derivative with a pinacol ester group, offering different reactivity and stability profiles.
Properties
IUPAC Name |
(5-fluoro-2-piperidin-1-ylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFN2O2/c12-9-7-13-10(6-8(9)11(15)16)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQCYZSEZIGPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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